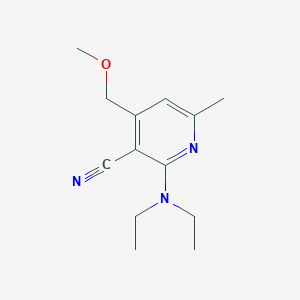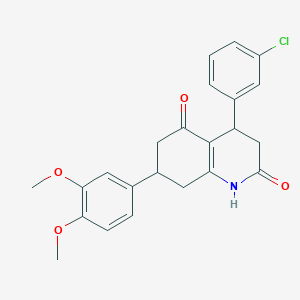
5-(2,5-dimethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 5-(2,5-dimethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves multiple steps, including condensation and cyclization reactions. For example, the synthesis and structural analysis of related compounds such as 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole and its Morpholinomethyl Derivative have been described, indicating the importance of specific substituent groups in achieving desired structural frameworks (Banu et al., 2013).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopic and X-ray crystallography techniques, provides insights into the compound's configuration. For instance, compounds exhibiting similar structural motifs have been analyzed through elemental analysis, IR, NMR, and single-crystal X-ray diffraction data, which help in understanding the molecular geometry and intermolecular interactions within the crystal packing (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are significantly influenced by their structural framework. Investigations into the electrochemical oxidation of aromatic ethers related to the target compound have provided insights into the cyclization processes and the formation of specific derivatives upon anodic oxidation (Carmody et al., 1980).
Propiedades
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-12-3-4-13(21-2)11(9-12)10-14-15(19)17-16(23-14)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNLKUXKTUUDH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)
![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)
![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)